Exemestane itself is derived from 6-methylideneandrosta-1,4-dien-3-one and is classified as a steroidal aromatase inhibitor. Exemestane-17-O-glucuronide falls under the category of phase II metabolites, which are typically inactive and serve to facilitate the excretion of drugs from the body. The compound can be identified by its CAS number 2268001-09-6.
The synthesis of exemestane-17-O-glucuronide involves the enzymatic glucuronidation of 17β-hydroxyexemestane. This reaction is catalyzed by UGT2B17, which transfers glucuronic acid from uridine diphosphate glucuronic acid to the hydroxyl group at the 17th position of 17β-hydroxyexemestane.
Industrial Production Methods:
In industrial settings, recombinant UGT enzymes are expressed in host cells such as Escherichia coli or yeast to optimize yields. Reaction conditions are typically maintained at a pH around 7.4 and a temperature of 37°C to ensure high efficiency and purity of the product.
Exemestane-17-O-glucuronide has a molecular formula of and a molecular weight of approximately 364.45 g/mol. The compound's structure features a glucuronic acid moiety attached to the hydroxyl group at the 17th carbon position of exemestane.
Exemestane-17-O-glucuronide primarily undergoes glucuronidation, a critical phase II metabolic reaction that conjugates glucuronic acid to hydroxyl groups on substrates.
Common Reagents and Conditions:
The major product formed from this reaction is exemestane-17-O-glucuronide, which plays a role in drug metabolism and elimination.
Exemestane-17-O-glucuronide itself does not exhibit significant pharmacological activity; rather, it is an inactive metabolite derived from the active form, 17β-hydroxyexemestane. The mechanism by which exemestane exerts its therapeutic effects involves irreversible inhibition of aromatase, an enzyme responsible for converting androgens into estrogens, thereby reducing estrogen levels in patients with hormone-sensitive breast cancer.
Exemestane-17-O-glucuronide is characterized by:
These properties are essential for understanding its behavior in biological systems and during analytical procedures.
Exemestane-17-O-glucuronide has several scientific applications:
This metabolite's study aids in optimizing treatment regimens for breast cancer patients based on their metabolic profiles, thus enhancing personalized medicine approaches.
Exemestane (6-methylideneandrosta-1,4-diene-3,17-dione) undergoes reductive metabolism via aldo-keto reductases (AKRs) and cytochrome P450 enzymes (CYP4A11/CYP1A) to form 17β-dihydroexemestane (17β-DHE). This reduction targets the 17-keto group, generating a critical 17β-hydroxyl group essential for subsequent conjugation. 17β-DHE retains potent anti-aromatase activity (IC~50~ = 2.3 ± 0.83 μmol/L), comparable to the parent drug exemestane (IC~50~ = 1.4 ± 0.42 μmol/L) [1] [3]. This metabolite is pharmacologically active and exhibits moderate androgenic receptor binding, influencing bone density and tumor proliferation pathways in breast cancer models [2] [3]. The formation of 17β-DHE represents the rate-limiting step for exemestane-17-O-glucuronide production, as glucuronidation exclusively targets this reduced metabolite [1] [6].
UGT enzymes selectively conjugate the 17β-hydroxyl group of 17β-DHE to form exemestane-17-O-glucuronide (17β-DHE-Gluc). This reaction is catalyzed primarily by UGT2B17, with minor contributions from UGT1A4. Kinetic analyses reveal UGT2B17's superior catalytic efficiency (Vmax/KM = 17.2 μL/min/mg), which is 17-fold higher than UGT1A4 [1] [4]. The position specificity is demonstrated by the absence of glucuronidation at other sites (e.g., 3-keto or 6-methylidene groups), confirmed via NMR and enzymatic hydrolysis studies [2] [7]. This glucuronidation irreversibly inactivates 17β-DHE, facilitating renal excretion. Genetic deletion of *UGT2B17 (2/2* genotype) reduces 17β-DHE-Gluc formation by 14–39-fold in human liver microsomes and patient plasma/urine, underscoring its non-redundant role [3] [4].
Table 1: Kinetic Parameters of UGT Isoforms for 17β-DHE Glucuronidation
UGT Isoform | KM (μM) | Vmax (pmol/min/mg) | Vmax/KM (μL/min/mg) |
---|---|---|---|
UGT2B17 | 15.2 ± 3.1 | 261.4 ± 24.7 | 17.2 ± 1.9 |
UGT1A4 | 38.6 ± 8.9 | 41.3 ± 6.5 | 1.07 ± 0.15 |
Data derived from in vitro assays using recombinant UGT isoforms [1] [4]
Hepatic glucuronidation dominates systemic 17β-DHE inactivation, driven by high expression of UGT2B17 and UGT1A4 in hepatocytes. Quantitative PCR analyses show liver UGT2B17 mRNA levels correlate strongly with 17β-DHE-Gluc formation rates (R2 = 0.72, p < 0.0001) [1] [4]. Sex-based differences exist: male livers exhibit 4-fold higher UGT2B17 expression and 3-fold greater glucuronidation activity than females, attributable to androgen-mediated gene regulation [5] [7]. Extrahepatic tissues (e.g., breast, intestine) contribute minimally under physiological conditions due to lower UGT2B17 abundance. However, in breast tumors, UGT2B17 induction by exemestane or 17β-DHE via androgen receptor (AR)-mediated promoter activation may enable localized inactivation [2] [6].
The gastrointestinal tract expresses UGT1A8 and UGT1A10, which exhibit moderate activity against 17β-DHE (Vmax/KM ~2–5% of hepatic UGT2B17) [4] [6]. These isoforms generate 17β-DHE-Gluc during first-pass metabolism, reducing systemic 17β-DHE bioavailability. However, their low catalytic efficiency and luminal secretion limit overall impact. Enterocyte-specific glucuronidation becomes significant only when hepatic UGT2B17 is deficient (e.g., *UGT2B17 2/2* genotype), where intestinal UGTs partially compensate [3] [6].
Table 2: Tissue Distribution and Activity of Key UGT Isoforms in 17β-DHE Glucuronidation
Tissue | Primary UGT Isoforms | Relative Activity | Regulatory Factors |
---|---|---|---|
Liver | UGT2B17 > UGT1A4 | ++++ | Sex hormones, UGT2B17 genotype |
Intestine | UGT1A8, UGT1A10 | + | Substrate concentration, inflammation |
Breast | UGT2B17, UGT2B15 | +/++ (inducible) | AR activation by 17β-DHE or exemestane |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5